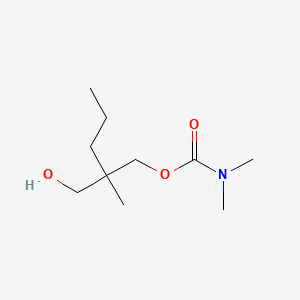
2-(Hydroxymethyl)-2-methylpentyl dimethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)-2-methylpentyl dimethylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and industrial chemicals. This compound is known for its unique chemical structure, which includes a hydroxymethyl group and a dimethylcarbamate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-methylpentyl dimethylcarbamate typically involves the reaction of 2-(Hydroxymethyl)-2-methylpentanol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The reaction mixture is stirred at room temperature for several hours, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process.
化学反応の分析
Types of Reactions
2-(Hydroxymethyl)-2-methylpentyl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbamate moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-2-methylpentyl dimethylcarbamate.
Reduction: 2-(Hydroxymethyl)-2-methylpentylamine.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学的研究の応用
2-(Hydroxymethyl)-2-methylpentyl dimethylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Hydroxymethyl)-2-methylpentyl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt normal cellular processes and result in various biological effects. The hydroxymethyl group may also play a role in the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
- 2-(Hydroxymethyl)-2-methylpropyl dimethylcarbamate
- 2-(Hydroxymethyl)-2-methylbutyl dimethylcarbamate
- 2-(Hydroxymethyl)-2-methylhexyl dimethylcarbamate
Uniqueness
2-(Hydroxymethyl)-2-methylpentyl dimethylcarbamate is unique due to its specific chemical structure, which imparts distinct physicochemical properties and reactivity. The presence of both a hydroxymethyl group and a dimethylcarbamate moiety allows for a wide range of chemical modifications and applications. Its unique structure also contributes to its specific interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
25384-39-8 |
|---|---|
分子式 |
C10H21NO3 |
分子量 |
203.28 g/mol |
IUPAC名 |
[2-(hydroxymethyl)-2-methylpentyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C10H21NO3/c1-5-6-10(2,7-12)8-14-9(13)11(3)4/h12H,5-8H2,1-4H3 |
InChIキー |
ACRBVLNVNAEIRT-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(CO)COC(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


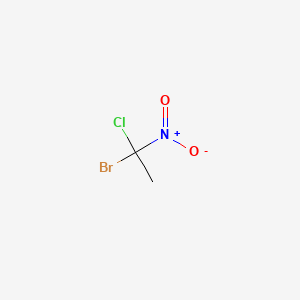
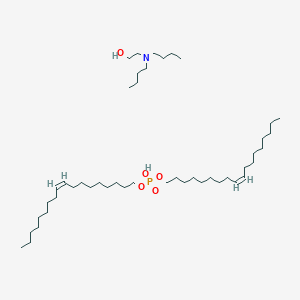
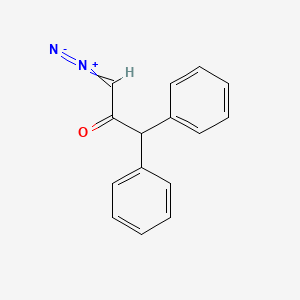
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14696655.png)
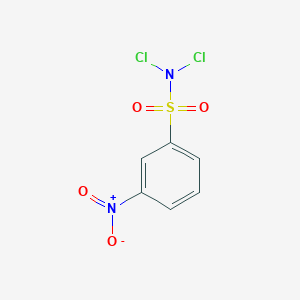
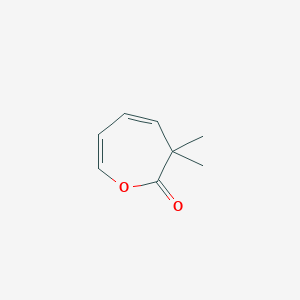

![Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone](/img/structure/B14696695.png)
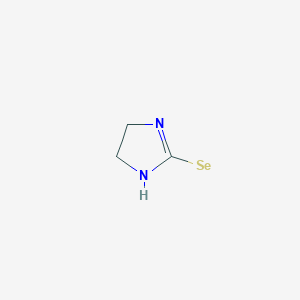

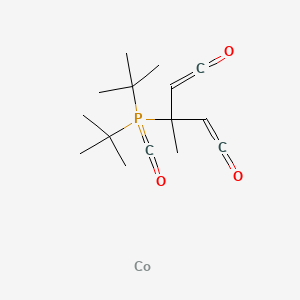
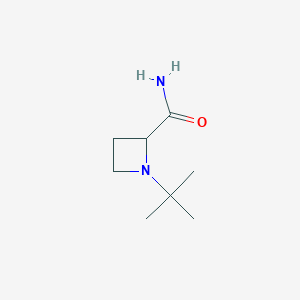
![4-Chloro-2-({(e)-[4-(dimethylamino)phenyl]methylidene}amino)phenol](/img/structure/B14696718.png)
![3-[(Naphthalen-2-yl)selanyl]propanoic acid](/img/structure/B14696723.png)
